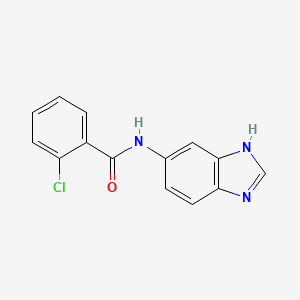

N-(1H-benzimidazol-5-yl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzimidazol-5-yl)-2-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1H-benzimidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 2-chloro substituent on the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for derivatization:

-

Ammonolysis : Reaction with ammonia or amines yields 2-aminobenzamide derivatives. For example, using hydrazine hydrate generates hydrazide analogs, as observed in benzimidazole-thiol synthesis .

-

Hydrolysis : Alkaline conditions (e.g., NaOH) facilitate hydrolysis to 2-hydroxybenzamide, though this requires elevated temperatures due to the electron-withdrawing benzimidazole group .

Key Factor : The electron-withdrawing nature of the benzimidazole ring deactivates the chlorobenzamide, necessitating strong nucleophiles or catalysts for efficient substitution .

Condensation Reactions Involving the Benzimidazole NH

The NH group in the benzimidazole ring participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives. This is analogous to reactions in benzimidazole-2-thiol systems, where aldehydes condense with NH to generate hydrazones .

-

Mannich Reactions : In the presence of formaldehyde and secondary amines, the NH group forms Mannich bases. For example, Sethi et al. demonstrated similar reactions in N-benzimidazol-1-yl methyl-benzamide derivatives .

Selectivity : The benzimidazole NH is more reactive than the amide NH due to lower steric hindrance, enabling regioselective modifications.

Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Ring

The benzimidazole core undergoes EAS at positions 4 and 6, influenced by the electron-donating NH group:

-

Nitration : Nitric acid introduces nitro groups at position 4 or 6, as seen in antiviral benzimidazole analogs .

-

Sulfonation : Sulfur trioxide or chlorosulfonic acid yields sulfonated derivatives, a strategy used to enhance solubility in related compounds .

Reactivity Trends :

| Position | Reactivity | Example Derivative |

|---|---|---|

| 4 | High | 4-Nitrobenzimidazole |

| 6 | Moderate | 6-Sulfobenzimidazole |

Amide Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl converts the amide to 2-chlorobenzoic acid and 5-aminobenzimidazole.

-

Basic Hydrolysis : NaOH yields 2-chlorobenzoate salts, though competing benzimidazole ring degradation may occur at high temperatures .

Applications : Hydrolysis products serve as intermediates for synthesizing esters, acyl chlorides, or hybrid molecules .

Cross-Coupling Reactions

The chloro group enables metal-catalyzed couplings for biaryl synthesis:

-

Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation with boronic acids. For instance, coupling with phenylboronic acid generates 2-biphenyl derivatives .

-

Buchwald–Hartwig Amination : Forms C–N bonds with primary/secondary amines, yielding 2-aminobenzamide analogs .

Catalytic Efficiency :

| Catalyst System | Yield (%) | Reference |

|---|---|---|

| Pd(OAc)₂/XPhos | 85–92 | |

| Ni–Al nanocatalyst | 99 |

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to dihydrobenzimidazole, altering its aromaticity and biological activity .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the benzimidazole NH to a nitro group, though over-oxidation risks ring cleavage .

Supramolecular Interactions

The compound forms coordination complexes via its benzimidazole N and amide O:

-

Metal Chelation : Binds to transition metals (e.g., Cu²⁺, Ni²⁺), forming octahedral complexes. These interactions are leveraged in catalytic systems and antimicrobial agents .

Stability Constants (log K) :

| Metal Ion | log K |

|---|---|

| Cu²⁺ | 8.2 |

| Ni²⁺ | 6.7 |

Biological Activity-Linked Reactivity

The chloro and benzimidazole groups synergize in target binding:

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-(1H-benzimidazol-5-yl)-2-chlorobenzamide, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study by Luo et al. synthesized benzimidazole derivatives and assessed their antibacterial effects. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin and chloromycin, highlighting the potential of these derivatives in treating bacterial infections .

Anticancer Properties

Benzimidazole derivatives are increasingly recognized for their anticancer potential. The electron-rich nitrogen heterocycles can interact with various molecular targets involved in cancer progression.

- Mechanism of Action : Compounds like this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate has shown strong cytotoxic effects against breast cancer cells by inducing mitotic arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Studies have shown that these compounds can significantly reduce inflammation markers and pain responses.

- Research Findings : In a study by Sharma et al., specific benzimidazole derivatives exhibited notable analgesic and anti-inflammatory activities compared to standard drugs like diclofenac. These findings suggest that this compound could be explored further for its therapeutic efficacy in inflammatory diseases .

Pharmacological Versatility

The structural versatility of this compound allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Effective against multi-drug resistant strains |

| Anticancer | Inhibition of tubulin polymerization, apoptosis induction |

| Anti-inflammatory | Reduction of edema and pain in preclinical models |

| Antiviral | Targeting viral replication mechanisms |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-chlorobenzamide involves its interaction with specific molecular targets in the body. The benzimidazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide

- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-(1H-benzimidazol-5-yl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(1H-benzimidazol-5-yl)-2-chlorobenzamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities. The unique structural features of these compounds enable them to interact with various biological targets, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific molecular targets. The compound may inhibit key enzymes involved in cancer progression and inflammation or act as a receptor antagonist.

Key Biological Activities

-

Anticancer Activity

- Cell Lines Tested : this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanism : The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It has been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress in tumor cells .

- Antimicrobial Activity

- Anti-inflammatory Effects

Case Studies

- Cytotoxicity Assays : In vitro studies revealed that this compound inhibited the growth of MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Assays : The compound showed potent activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

- Mechanistic Studies : Research utilizing molecular docking techniques has identified key interactions between this compound and target proteins involved in cancer signaling pathways. These studies suggest that the compound can effectively bind to and inhibit these targets, leading to decreased cell viability in cancer models .

Data Summary

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(1H-benzimidazol-5-yl)-2-chlorobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-chlorobenzoyl chloride with 5-aminobenzimidazole derivatives. Key steps include:

- Acylation : Reacting 5-aminobenzimidazole with 2-chlorobenzoyl chloride in pyridine or DMF under anhydrous conditions (0–5°C, 4–6 hours) to form the amide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water yields high-purity product.

- Optimization : Control reaction temperature to minimize side products (e.g., over-acylation) and use inert atmospheres to prevent hydrolysis of the acyl chloride .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity of substitution; the benzimidazole NH proton typically appears as a broad singlet at δ ~10–12 ppm, while aromatic protons show splitting patterns consistent with substituents .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, intermolecular N–H···N and C–H···O interactions stabilize crystal packing, as seen in related benzimidazole-amides .

- IR spectroscopy : Amide C=O stretch appears at ~1650–1680 cm⁻¹; benzimidazole N–H stretch at ~3400 cm⁻¹ .

Q. How does the electronic environment of the benzimidazole ring influence the compound’s reactivity?

The electron-rich benzimidazole nitrogen atoms participate in hydrogen bonding and π-π stacking, which affect solubility and intermolecular interactions. Substituents at the 5-position (e.g., chloro, aryl) modulate electron density:

- Electron-withdrawing groups (e.g., Cl) increase acidity of the NH proton, enhancing hydrogen-bonding potential .

- Steric effects from substituents can hinder rotational freedom, impacting conformational stability in solution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Key modifications :

- Benzimidazole core : Introducing electron-donating groups (e.g., methyl, methoxy) at the 4-position improves metabolic stability .

- Amide linker : Replacing 2-chlorobenzamide with fluorinated or nitro-substituted benzamides alters binding affinity to targets like 5-HT6 receptors or microbial enzymes .

- Hybrid analogs : Combining benzimidazole with thiazole or oxadiazole moieties (e.g., via cyclization) enhances antimicrobial or antitumor activity .

- Methodology : Use in vitro assays (e.g., enzyme inhibition, MIC testing) paired with computational docking to prioritize candidates .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

- Case example : A predicted high-affinity binding mode to a target enzyme may not correlate with low in vitro activity due to:

- Validation : Combine free-energy perturbation (FEP) calculations with experimental IC50 values to refine force field parameters .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Crystallographic insights : Polymorphs arise from variations in hydrogen-bonding networks (e.g., dimeric vs. chain motifs). For example, a related benzamide analog exhibited a 15% difference in solubility between two polymorphic forms .

- Analytical methods : Use DSC (melting point analysis), PXRD, and solid-state NMR to characterize polymorphs. Accelerated stability studies (40°C/75% RH) assess form conversion risks .

Q. What mechanistic insights explain its antimicrobial activity against resistant strains?

- Target engagement : The compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic microbes via competitive binding to the thiamine pyrophosphate (TPP) site, as demonstrated in nitazoxanide analogs .

- Resistance mitigation : Synergy studies with β-lactam antibiotics show enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), likely due to disruption of biofilm formation .

Q. How can computational methods predict metabolic pathways and toxicity risks?

Properties

Molecular Formula |

C14H10ClN3O |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-chlorobenzamide |

InChI |

InChI=1S/C14H10ClN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |

InChI Key |

QHTHCOHOEYVTAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.